molecular formula C4H4BrF3 B13472548 1,1,1-Trifluoro-4-bromo-2-butene

1,1,1-Trifluoro-4-bromo-2-butene

Cat. No.: B13472548
M. Wt: 188.97 g/mol
InChI Key: AFLONCGUFNMHMB-OWOJBTEDSA-N
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Description

1,1,1-Trifluoro-4-bromo-2-butene is an organic compound with the molecular formula C4H4BrF3. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4-bromo-2-butene can be synthesized through a dehalogenation reaction. One common method involves using 1,4-dibromo-2-chloro-1,1,2-trifluorobutylene as a starting material. This compound undergoes a dehalogenation reaction in the presence of metals such as zinc, iron, magnesium, aluminum, tin, copper, or manganese, with water as the solvent .

Industrial Production Methods: The industrial production of this compound typically involves large-scale dehalogenation processes. The reaction conditions are optimized to ensure high yield and purity, often using phase-transfer catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-4-bromo-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-bromo-2-butene involves its reactivity due to the presence of both bromine and fluorine atoms. The bromine atom can participate in substitution reactions, while the fluorine atoms can influence the compound’s electronic properties, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

  • 1,1,2-Trifluoro-1-butene
  • 4-Bromo-1,1,2-trifluorobutene-1

Comparison: 1,1,1-Trifluoro-4-bromo-2-butene is unique due to the presence of three fluorine atoms on the same carbon atom, which significantly affects its reactivity and stability compared to similar compounds. The presence of the bromine atom also allows for specific substitution reactions that are not possible with other trifluorobutene derivatives .

Properties

Molecular Formula

C4H4BrF3

Molecular Weight

188.97 g/mol

IUPAC Name

(E)-4-bromo-1,1,1-trifluorobut-2-ene

InChI

InChI=1S/C4H4BrF3/c5-3-1-2-4(6,7)8/h1-2H,3H2/b2-1+

InChI Key

AFLONCGUFNMHMB-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/C(F)(F)F)Br

Canonical SMILES

C(C=CC(F)(F)F)Br

Origin of Product

United States

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